2-Hydroxy Promazine-d6
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Overview
Description
2-Hydroxy Promazine-d6 is a deuterated analog of 2-Hydroxy Promazine, a metabolite of Promazine. It is primarily used in proteomics research and other scientific studies. The compound has a molecular formula of C17H14D6N2OS and a molecular weight of 306.46 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Promazine-d6 involves the deuteration of PromazineSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to ensure the consistent quality and quantity of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Promazine-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Hydroxy Promazine-d6 is widely used in scientific research, including:
Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: It is used in metabolic studies to trace the pathways and interactions of Promazine and its metabolites.
Medicine: The compound is used in pharmacokinetic studies to understand the distribution and metabolism of Promazine in the body.
Mechanism of Action
2-Hydroxy Promazine-d6, like its parent compound Promazine, acts by blocking a variety of receptors in the brain, particularly dopamine receptors. Dopamine is involved in transmitting signals between brain cells, and excess dopamine can cause over-stimulation of dopamine receptors. By blocking these receptors, this compound helps to manage conditions such as schizophrenia and psychomotor agitation .
Comparison with Similar Compounds
Similar Compounds
Promazine: The parent compound, used primarily as an antipsychotic agent.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different pharmacokinetic profiles.
Acepromazine: Used mainly in veterinary medicine as a sedative and antiemetic.
Uniqueness
2-Hydroxy Promazine-d6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the stability and resolution of NMR signals, making it a valuable tool in scientific research .
Properties
CAS No. |
1215762-22-3 |
---|---|
Molecular Formula |
C17H20N2OS |
Molecular Weight |
306.457 |
IUPAC Name |
10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3 |
InChI Key |
YMVFQWULFRMLRA-WFGJKAKNSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O |
Synonyms |
10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-ol; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.